
2-(Dimethylamino)-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinane-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinane-2-thione, commonly known as DMTS, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DMTS is a phosphorothioate compound that has been extensively studied for its use as a pesticide, but recent research has shown that it may have other applications as well.
Wirkmechanismus
The mechanism of action of DMTS is complex and not fully understood. However, it is known that DMTS inhibits acetylcholinesterase, an enzyme that is essential for nerve function. This inhibition leads to an increase in acetylcholine levels, which can cause a variety of physiological effects. Additionally, DMTS has been shown to inhibit the growth of cancer cells and protect neurons from damage, although the exact mechanisms behind these effects are not fully understood.
Biochemische Und Physiologische Effekte
DMTS has a variety of biochemical and physiological effects. As mentioned previously, DMTS inhibits acetylcholinesterase, which can lead to an increase in acetylcholine levels. This increase in acetylcholine can cause a variety of physiological effects, including muscle contractions, increased heart rate, and increased respiratory rate. Additionally, DMTS has been shown to inhibit the growth of cancer cells and protect neurons from damage, although the exact mechanisms behind these effects are not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
DMTS has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized, making it readily available for research purposes. Additionally, DMTS has been extensively studied for its use as a pesticide, which means that there is a significant amount of existing research on the compound. However, there are also limitations to using DMTS in lab experiments. For example, the mechanism of action of DMTS is not fully understood, which can make it difficult to interpret results. Additionally, DMTS is a toxic compound that requires careful handling and safety precautions.
Zukünftige Richtungen
There are several future directions for research on DMTS. One area of interest is the potential use of DMTS in cancer treatment. Further research is needed to fully understand the mechanisms behind DMTS's ability to inhibit the growth of cancer cells and to determine whether it could be an effective treatment for cancer. Another area of interest is the potential use of DMTS in the treatment of Alzheimer's disease. Research has shown that DMTS can protect neurons from damage, and further research is needed to determine whether it could be an effective treatment for Alzheimer's disease. Additionally, further research is needed to fully understand the mechanisms behind DMTS's effects on acetylcholinesterase and to determine whether it could be used for other applications beyond its use as a pesticide.
Synthesemethoden
DMTS can be synthesized through a variety of methods, including the reaction of dimethylamine with phosphorus pentasulfide and chloromethyl methyl ether. Another method involves the reaction of dimethylamine with phosphorus oxychloride and sulfur. The synthesis of DMTS is a complex process that requires careful attention to detail and safety precautions.
Wissenschaftliche Forschungsanwendungen
DMTS has been extensively studied for its use as a pesticide due to its ability to inhibit acetylcholinesterase, an enzyme that is essential for nerve function. However, recent research has shown that DMTS may have other applications as well. For example, DMTS has been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells. Additionally, DMTS has been studied for its potential use in the treatment of Alzheimer's disease due to its ability to protect neurons from damage.
Eigenschaften
CAS-Nummer |
15905-28-9 |
|---|---|
Produktname |
2-(Dimethylamino)-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinane-2-thione |
Molekularformel |
C7H16NO2PS |
Molekulargewicht |
209.25 g/mol |
IUPAC-Name |
N,N,5,5-tetramethyl-2-sulfanylidene-1,3,2λ5-dioxaphosphinan-2-amine |
InChI |
InChI=1S/C7H16NO2PS/c1-7(2)5-9-11(12,8(3)4)10-6-7/h5-6H2,1-4H3 |
InChI-Schlüssel |
PZCYRAMPHBIQLB-UHFFFAOYSA-N |
SMILES |
CC1(COP(=S)(OC1)N(C)C)C |
Kanonische SMILES |
CC1(COP(=S)(OC1)N(C)C)C |
Synonyme |
2-(Dimethylamino)-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-sulfide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



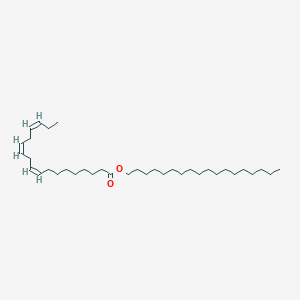

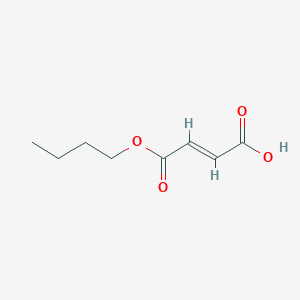
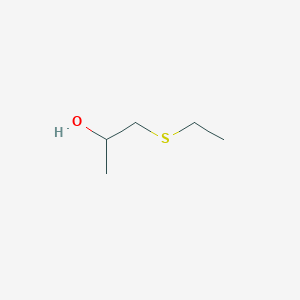

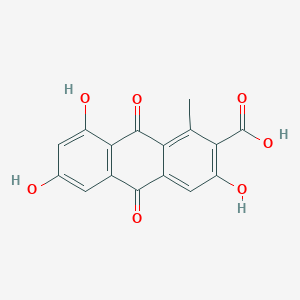

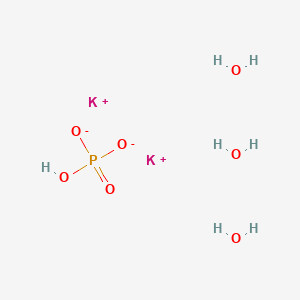
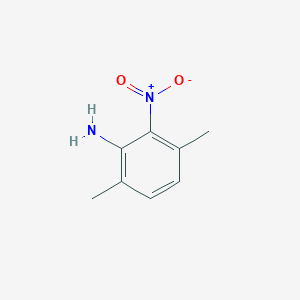
![[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate](/img/structure/B98567.png)
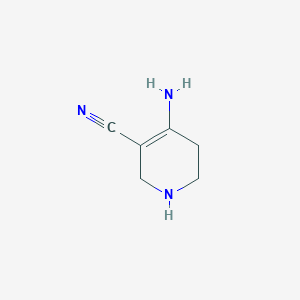
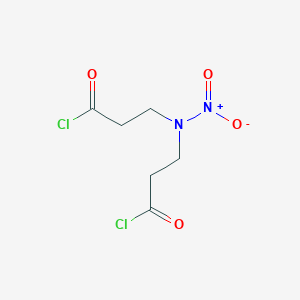
![Methyl 2-(11-hydroxy-2,6-dimethyl-4,5,10-trioxo-1,6,8,9-tetrahydroisochromeno[7,6-f]indazol-8-yl)acetate](/img/structure/B98573.png)
